7-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
7-BROMO-2-(4-HYDROXYPHENYL)-4-QUINOLINECARBOXYLIC ACID is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a bromine atom at the 7th position, a hydroxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-BROMO-2-(4-HYDROXYPHENYL)-4-QUINOLINECARBOXYLIC ACID typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the reaction of anthranilic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the quinoline ring structure.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-BROMO-2-(4-HYDROXYPHENYL)-4-QUINOLINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various substituted quinoline derivatives.
Scientific Research Applications
7-BROMO-2-(4-HYDROXYPHENYL)-4-QUINOLINECARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-BROMO-2-(4-HYDROXYPHENYL)-4-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
2-Hydroxyquinoline: Similar structure but lacks the bromine atom and carboxylic acid group.
4-Hydroxyquinoline: Similar structure but lacks the bromine atom and hydroxyphenyl group.
7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol: Similar structure but contains a benzoxazole ring instead of a quinoline ring.
Uniqueness: 7-BROMO-2-(4-HYDROXYPHENYL)-4-QUINOLINECARBOXYLIC ACID is unique due to the combination of its bromine atom, hydroxyphenyl group, and carboxylic acid group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H10BrNO3 |
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Molecular Weight |
344.16 g/mol |
IUPAC Name |
7-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO3/c17-10-3-6-12-13(16(20)21)8-14(18-15(12)7-10)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |
InChI Key |
ZYMOEIXJYSDDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)O |
Origin of Product |
United States |
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